molecular formula C17H15N3O2 B15039504 (2E)-2-cyano-3-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide

Cat. No.: B15039504
M. Wt: 293.32 g/mol
InChI Key: RHEQNLMNHFPYKY-OQLLNIDSSA-N
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Description

(2E)-2-CYANO-3-(2-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a methoxyphenyl group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-3-(2-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Enamide Backbone: This involves the reaction of a suitable aldehyde with a nitrile to form the enamide backbone.

    Introduction of the Methoxyphenyl Group: This step involves the use of a methoxyphenyl halide in a nucleophilic substitution reaction.

    Attachment of the Pyridinylmethyl Group: This final step involves the reaction of the intermediate compound with a pyridinylmethyl halide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of (2E)-2-CYANO-3-(2-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE is typically carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the multi-step synthesis in a controlled environment.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-3-(2-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl halide in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major products include carboxylic acids or ketones.

    Reduction: The major products include primary amines or alcohols.

    Substitution: The major products depend on the nature of the substituent introduced.

Scientific Research Applications

(2E)-2-CYANO-3-(2-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-3-(2-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-CYANO-3-(2-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

(E)-2-cyano-3-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide

InChI

InChI=1S/C17H15N3O2/c1-22-16-7-3-2-6-14(16)9-15(10-18)17(21)20-12-13-5-4-8-19-11-13/h2-9,11H,12H2,1H3,(H,20,21)/b15-9+

InChI Key

RHEQNLMNHFPYKY-OQLLNIDSSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C(\C#N)/C(=O)NCC2=CN=CC=C2

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)C(=O)NCC2=CN=CC=C2

Origin of Product

United States

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